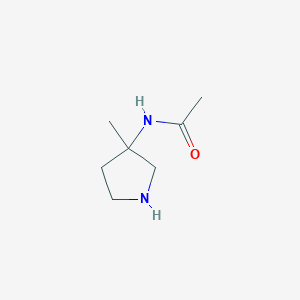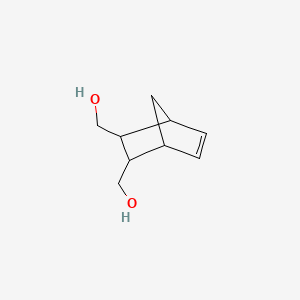
5-Norbornene-2,3-dimethanol
説明
5-Norbornene-2,3-dimethanol, also known by its CAS Number 85-39-2, is a compound with a molecular weight of 154.21 . It is a mixture of endo-and exo-, predominantly endo-isomer .
Synthesis Analysis
The synthesis of a photosensitive norbornene monomer containing an o-nitrobenzyl ester (o-NBE) group, which undergoes controlled bond cleavage upon UV exposure, has been highlighted . In another study, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides was developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Molecular Structure Analysis
The molecular formula of 5-Norbornene-2,3-dimethanol is C9H14O2 . It has an average mass of 154.206 Da and a monoisotopic mass of 154.099380 Da .
Chemical Reactions Analysis
In a study, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides was developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Physical And Chemical Properties Analysis
5-Norbornene-2,3-dimethanol is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 259.8±15.0 °C at 760 mmHg .
科学的研究の応用
Asymmetric Heck/Suzuki Cascade Reaction Promoter
5-Norbornene-2,3-dimethanol has been used to promote a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex . This reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
Synthesis of Complex Molecules
The unique structure of 5-Norbornene-2,3-dimethanol makes it a valuable building block in the synthesis of complex molecules. Its bicyclic structure can introduce conformational rigidity into the molecules, and its two hydroxyl groups can be easily modified to introduce a variety of functional groups .
Material Science
In material science, 5-Norbornene-2,3-dimethanol can be used as a monomer for the synthesis of polymers. The resulting polymers can have unique properties due to the rigid bicyclic structure of the monomer .
Pharmaceutical Research
5-Norbornene-2,3-dimethanol can also be used in pharmaceutical research. Its unique structure can be used to synthesize novel drug molecules, and its two hydroxyl groups can be used to introduce a variety of functional groups that can interact with biological targets .
Agrochemical Research
Similar to its use in pharmaceutical research, 5-Norbornene-2,3-dimethanol can also be used in the synthesis of agrochemicals. The rigid bicyclic structure can help to increase the stability of the agrochemicals, and the two hydroxyl groups can be used to introduce a variety of functional groups that can interact with pests .
Chemical Research
In chemical research, 5-Norbornene-2,3-dimethanol can be used as a starting material for the synthesis of a variety of other chemicals. Its unique structure and reactivity can be used to synthesize a wide range of chemicals for further research .
将来の方向性
The use of 5-Norbornene-2,3-dimethanol in the development of a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides shows promise for future research . Additionally, its role in the synthesis of a photosensitive norbornene monomer that undergoes controlled bond cleavage upon UV exposure could have implications for the design of polymer materials .
特性
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005320 | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2,3-dimethanol | |
CAS RN |
85-39-2, 699-97-8 | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Norbornene-2,3-dimethanol useful in asymmetric synthesis?
A: 5-Norbornene-2,3-dimethanol exists as a pair of enantiomers due to its two chiral centers. This chirality makes it valuable in asymmetric synthesis, particularly for preparing optically active pharmaceuticals. For instance, researchers successfully synthesized a chiral monoacetate derivative of cis-endo-5-norbornene-2,3-dimethanol using lipase-catalyzed transesterification. [, ] This chiral building block was then employed in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ]
Q2: How does 5-Norbornene-2,3-dimethanol influence palladium-catalyzed cascade reactions?
A: Research indicates that endo-5-norbornene-2,3-dimethanol plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions. [] It's been shown to prevent premature transmetalation of the aryl-palladium complex, a key factor for the successful execution of this reaction sequence. [] This control over the reaction pathway allows for the efficient synthesis of complex molecules from readily available starting materials.
Q3: Are there examples of 5-Norbornene-2,3-dimethanol being used to create specialized catalysts?
A: Yes, researchers have utilized 2,4,5,7-tetrachloro-1,8-dimercaptonaphthalene, a derivative of 5-Norbornene-2,3-dimethanol, to create a ruthenium-based carbene catalyst. [] This catalyst exhibited remarkable Z-selectivity in ring-opening cross-metathesis reactions of norbornene derivatives with styrene derivatives. [] This highlights the potential for designing tailored catalysts with specific stereochemical outcomes using 5-Norbornene-2,3-dimethanol derivatives.
Q4: What are the environmental concerns surrounding endosulfan, a derivative of 5-Norbornene-2,3-dimethanol?
A: Endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite) is a broad-spectrum insecticide synthesized from 5-Norbornene-2,3-dimethanol. [] Field studies on tobacco crops revealed that endosulfan application resulted in significant residues on cured tobacco leaves, ranging from 11.5 to 30.9 ppm depending on application frequency and pre-harvest interval. [] This persistence raises concerns about its environmental impact and potential accumulation in the food chain.
Q5: What analytical techniques are relevant to the study of 5-Norbornene-2,3-dimethanol and its derivatives?
A5: The research papers highlight the use of various analytical methods:
- Residue Analysis: Gas chromatography was likely employed to determine residues of endosulfan on tobacco leaves, showcasing its sensitivity for quantifying trace amounts of this compound in complex matrices. []
- Stereochemical Analysis: Techniques like chiral HPLC or NMR spectroscopy, potentially utilizing chiral shift reagents, are essential for characterizing the enantiomeric purity of chiral 5-Norbornene-2,3-dimethanol derivatives, as demonstrated in the synthesis of the TXA2 antagonist. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




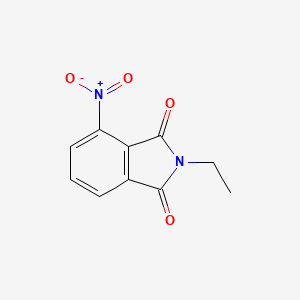
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)
![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)
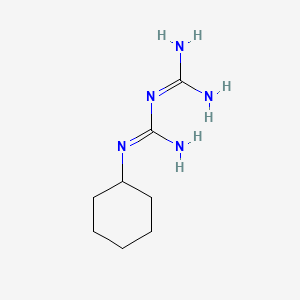

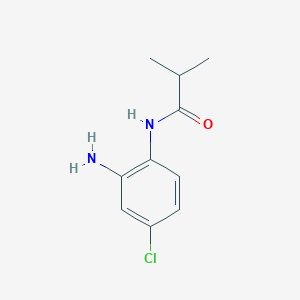




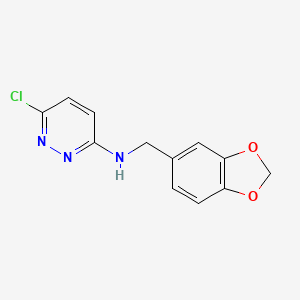
![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)
